molecular formula C15H24O3Si B1288008 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid CAS No. 886363-54-8

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid

Cat. No.: B1288008
CAS No.: 886363-54-8
M. Wt: 280.43 g/mol
InChI Key: XQWYZOLEWPQRES-UHFFFAOYSA-N
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Description

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenylacetic acid derivative. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Scientific Research Applications

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid is used in various scientific research applications:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and dimethyl groups, which protect the silicon atom from nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the phenylacetic acid moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWYZOLEWPQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592908
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-54-8
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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